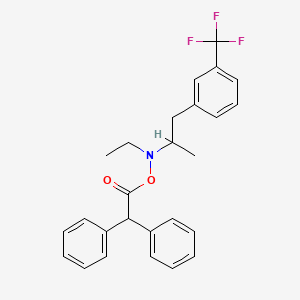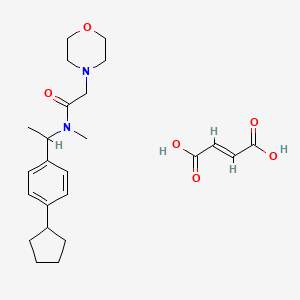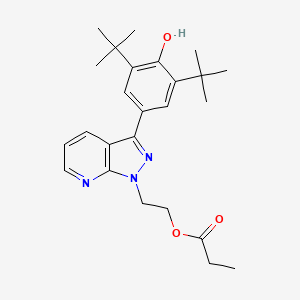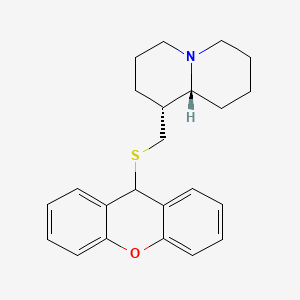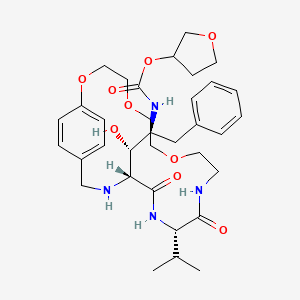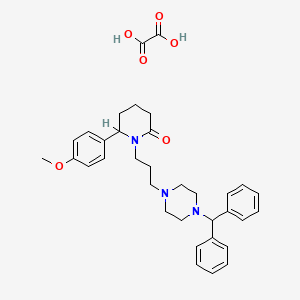
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidinone moiety, and a methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: This step involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(Diphenylmethyl)-1-piperazine.
Alkylation: The next step involves the alkylation of 4-(Diphenylmethyl)-1-piperazine with 3-chloropropylamine to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine.
Formation of Piperidinone Moiety: This step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine with p-methoxybenzaldehyde under acidic conditions to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone.
Formation of Ethanedioate Salt: The final step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidinone moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or piperidinone derivatives.
Applications De Recherche Scientifique
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-chlorophenyl)-2-piperidinone
- **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-fluorophenyl)-2-piperidinone
Uniqueness
1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.
Propriétés
Numéro CAS |
109758-30-7 |
|---|---|
Formule moléculaire |
C34H41N3O6 |
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-6-(4-methoxyphenyl)piperidin-2-one;oxalic acid |
InChI |
InChI=1S/C32H39N3O2.C2H2O4/c1-37-29-18-16-26(17-19-29)30-14-8-15-31(36)35(30)21-9-20-33-22-24-34(25-23-33)32(27-10-4-2-5-11-27)28-12-6-3-7-13-28;3-1(4)2(5)6/h2-7,10-13,16-19,30,32H,8-9,14-15,20-25H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
QOSUTMSQJWLCNG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCC(=O)N2CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

